molecular formula C13H13ClN2O B13870620 6-(4-Chloro-2-methylphenoxy)-2-methylpyridin-3-amine

6-(4-Chloro-2-methylphenoxy)-2-methylpyridin-3-amine

Katalognummer: B13870620
Molekulargewicht: 248.71 g/mol
InChI-Schlüssel: PIWZUPOABAVEGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Chloro-2-methylphenoxy)-2-methylpyridin-3-amine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a pyridine ring substituted with a chloro-methylphenoxy group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-2-methylphenoxy)-2-methylpyridin-3-amine typically involves the reaction of 4-chloro-2-methylphenol with 2-methyl-3-aminopyridine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Chloro-2-methylphenoxy)-2-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding phenoxy acids.

    Reduction: Formation of phenoxy alcohols.

    Substitution: Formation of various substituted phenoxyamines.

Wissenschaftliche Forschungsanwendungen

6-(4-Chloro-2-methylphenoxy)-2-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(4-Chloro-2-methylphenoxy)-2-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-4-chlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar phenoxy structure.

    Mecoprop: A phenoxy herbicide with a similar mechanism of action.

Uniqueness

6-(4-Chloro-2-methylphenoxy)-2-methylpyridin-3-amine is unique due to the presence of both a pyridine ring and a phenoxy group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H13ClN2O

Molekulargewicht

248.71 g/mol

IUPAC-Name

6-(4-chloro-2-methylphenoxy)-2-methylpyridin-3-amine

InChI

InChI=1S/C13H13ClN2O/c1-8-7-10(14)3-5-12(8)17-13-6-4-11(15)9(2)16-13/h3-7H,15H2,1-2H3

InChI-Schlüssel

PIWZUPOABAVEGM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC(=C(C=C2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.